2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropyl group, which is a three-membered carbon ring .
Synthesis Analysis
While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including substitution, cyclization, and possibly amination . The exact process would depend on the starting materials and the specific configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and piperidine rings suggests that the compound may have a rigid, planar structure. The cyclopropyl group could add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazine and piperidine rings, as well as the sulfonyl and methoxy groups. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Cyclin-Dependent Kinase Inhibition
Research into beta-Piperidinoethylsulfides, structurally similar to the compound of interest, has led to the discovery of potent inhibitors of the cyclin-dependent kinase CDK2, crucial for cell cycle regulation. The methodology developed through these studies, involving oxidation to create intermediates followed by a Cope-type elimination, has broad potential applications in medicinal chemistry, indicating a pathway for the development of novel CDK inhibitors (Griffin et al., 2006).
Antimicrobial Activity
New pyridine derivatives, including structures related to the compound , have been synthesized and demonstrated significant antibacterial and antifungal activities. These findings suggest potential for the development of new antimicrobial agents based on modifications of the core structure of 2-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methoxypyrazine (Patel & Agravat, 2007).
Enamine Oxidation and Aziridination
Investigations into the reaction of N-sulfonyl heterocyclic enamines have led to the synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles. This research demonstrates the versatility of enamine chemistry for introducing functional groups into heterocyclic frameworks, potentially applicable for the synthesis of compounds with improved biological activities (Sunose et al., 1998).
Broad-Spectrum Antibacterial Activity
The synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, closely related to the compound of interest, has revealed potent antibacterial properties, especially against methicillin-resistant Staphylococcus aureus (MRSA). These compounds, featuring sulfinyl or sulfonyl groups, offer a foundation for the development of new antibacterial agents with broad-spectrum efficacy (Miyamoto et al., 1987).
Sigma-2 Receptor Affinity and Antiproliferative Activity
Research into sigma-2 receptor agonists has identified 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) analogs as potent compounds with the potential to reverse doxorubicin resistance in breast cancer cells. This highlights the therapeutic potential of compounds structurally related to this compound in cancer treatment (Berardi et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-19-12-7-14-8-13(15-12)20-10-3-2-6-16(9-10)21(17,18)11-4-5-11/h7-8,10-11H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZTULITYTUPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.